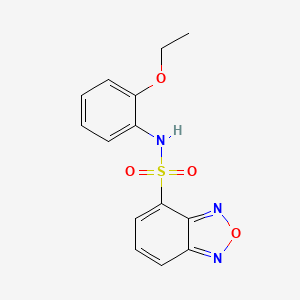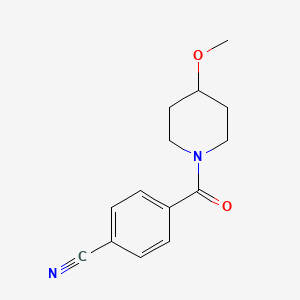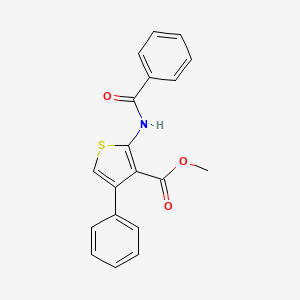![molecular formula C18H14Br4N2O6 B11121767 {2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11121767.png)
{2,4-dibromo-6-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by multiple bromine atoms and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves multiple steps, starting with the bromination of phenolic compounds. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination. The subsequent steps involve the formation of hydrazone and acetyl groups, followed by the coupling of these intermediates to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID involves its interaction with specific molecular targets. The bromine atoms and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-chlorophenol
- 2,4-Dibromo-6-methoxyphenol
- 2,4-Dibromo-6-hydroxyphenol
Uniqueness
2-[2,4-DIBROMO-6-({(E)-2-[2-(2,4-DIBROMO-6-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)PHENOXY]ACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H14Br4N2O6 |
|---|---|
Molecular Weight |
673.9 g/mol |
IUPAC Name |
2-[2,4-dibromo-6-[(E)-[[2-(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H14Br4N2O6/c1-28-14-5-11(20)4-13(22)18(14)29-7-15(25)24-23-6-9-2-10(19)3-12(21)17(9)30-8-16(26)27/h2-6H,7-8H2,1H3,(H,24,25)(H,26,27)/b23-6+ |
InChI Key |
NEWRTTDQJCBPTJ-TXNBCWFRSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OCC(=O)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Br)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11121684.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11121690.png)
![4-[(4-butoxyphenyl)carbonyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11121692.png)
![7-Chloro-2-(6-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121701.png)
![2-(Furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121705.png)

![N-(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl)(2-imino-5-oxo-1-pentyl(1,6-dihydrop yridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl))carboxamide](/img/structure/B11121727.png)
![Methyl 4,5-dimethoxy-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B11121730.png)
![N-[4-(dimethylamino)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11121731.png)
![3-allyl-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11121737.png)
![2-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B11121747.png)


![N-({N'-[(3Z)-2-Oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11121762.png)
